molecular formula C13H9ClFNO2 B13693409 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic Acid

6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic Acid

Cat. No.: B13693409
M. Wt: 265.67 g/mol
InChI Key: PTUOTDBLMOSMSW-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, known for its significant antibacterial properties. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position on the quinoline ring. These structural features contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and activity against certain bacterial strains compared to other fluoroquinolones .

Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9ClFNO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18)

InChI Key

PTUOTDBLMOSMSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Cl)F

Origin of Product

United States

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